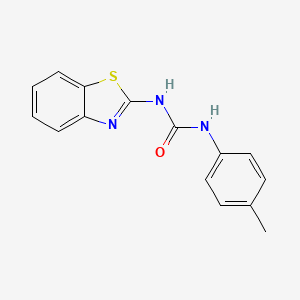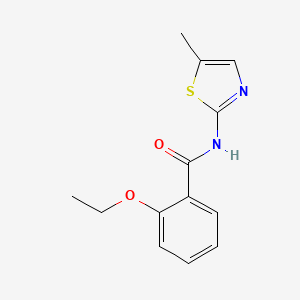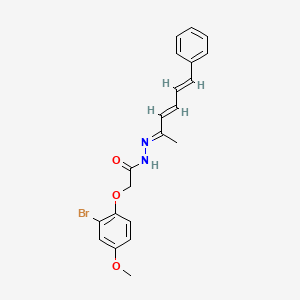![molecular formula C13H13FN2O4S2 B5749716 N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5749716.png)
N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, commonly known as F4-MSA, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in several types of cancer.
科学研究应用
F4-MSA has been extensively studied for its potential applications in scientific research, particularly in cancer research. It has been shown to be a potent inhibitor of N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, which is overexpressed in several types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma. F4-MSA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
作用机制
F4-MSA inhibits N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to an increase in the acidity of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. F4-MSA has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
F4-MSA has been shown to have several biochemical and physiological effects, including the inhibition of N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide activity, the induction of apoptosis in cancer cells, and the enhancement of the efficacy of chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
F4-MSA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity in normal cells and tissues. However, it also has some limitations, including its poor solubility in aqueous solutions and its instability in acidic conditions. These limitations can be overcome by using appropriate solvents and pH conditions.
未来方向
There are several future directions for the research and development of F4-MSA, including the optimization of its synthesis method, the development of more potent and selective N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide inhibitors, and the evaluation of its efficacy in combination with other cancer therapies. F4-MSA also has potential applications in other diseases, such as glaucoma and epilepsy, which warrant further investigation.
合成方法
F4-MSA can be synthesized using a series of chemical reactions that involve the reaction of 4-fluoroaniline with chlorosulfonic acid, followed by the reaction of the resulting sulfonic acid with methylsulfonyl chloride and sodium hydroxide. The final product is obtained by treating the resulting sulfonamide with sodium hydroxide. The synthesis method has been optimized to yield high purity and high yield of F4-MSA.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-(methanesulfonamido)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S2/c1-21(17,18)15-11-6-8-13(9-7-11)22(19,20)16-12-4-2-10(14)3-5-12/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHCAIGJBKKIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5749633.png)


![N-[4-(benzyloxy)phenyl]-3-phenylpropanamide](/img/structure/B5749655.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)
![N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5749667.png)
![3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5749677.png)
![N,N-diethyl-4-imidazo[1,2-a]pyridin-2-ylbenzenesulfonamide](/img/structure/B5749686.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5749694.png)
![4-[(3-hydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5749701.png)
![1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine](/img/structure/B5749708.png)

![N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5749725.png)
